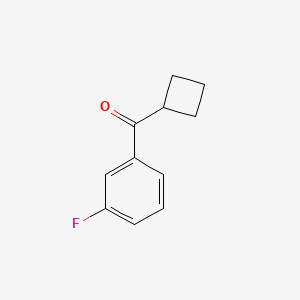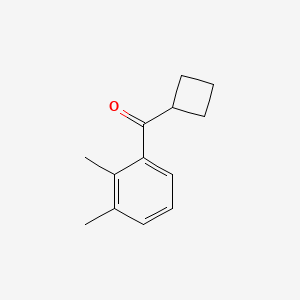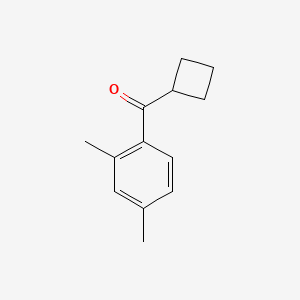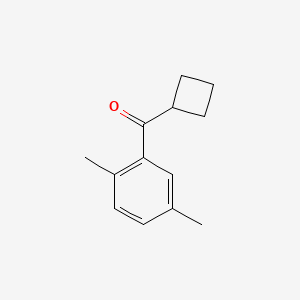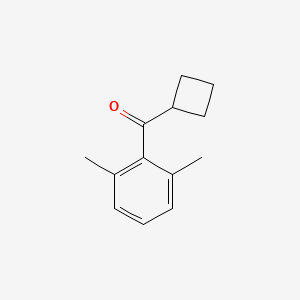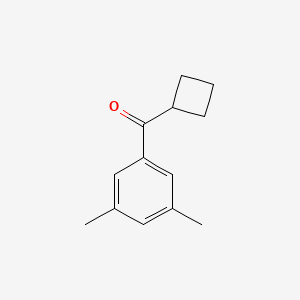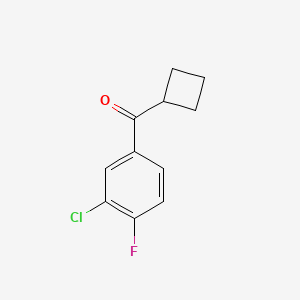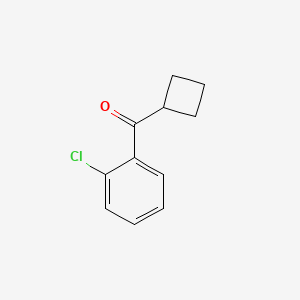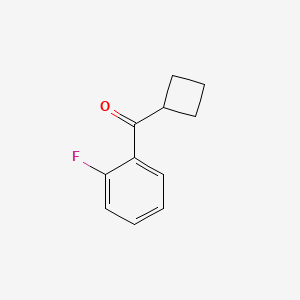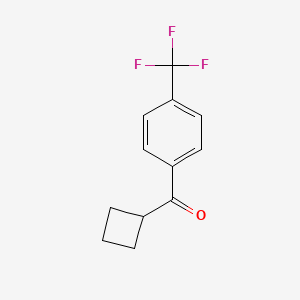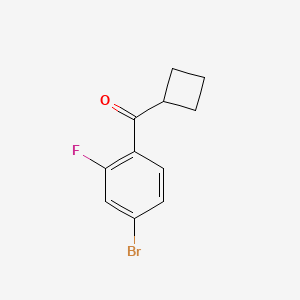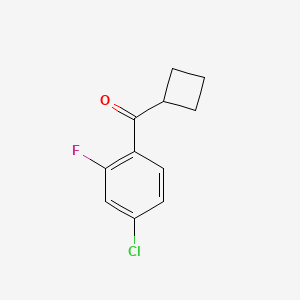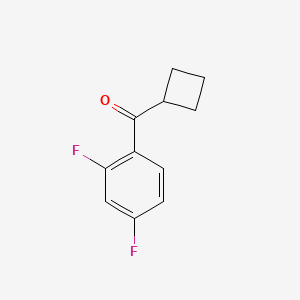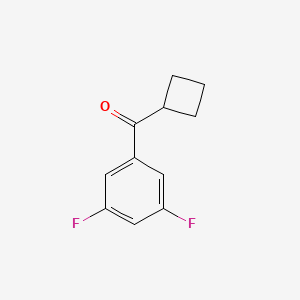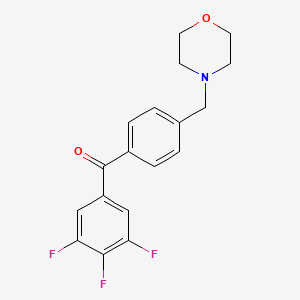
4'-Morpholinomethyl-3,4,5-trifluorobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4’-Morpholinomethyl-3,4,5-trifluorobenzophenone” is a chemical compound with the CAS Number: 898770-71-3 . It has a molecular weight of 335.33 and its molecular formula is C18H16F3NO2 . The IUPAC name for this compound is [4- (4-morpholinylmethyl)phenyl] (3,4,5-trifluorophenyl)methanone .
Molecular Structure Analysis
The InChI code for “4’-Morpholinomethyl-3,4,5-trifluorobenzophenone” is 1S/C18H16F3NO2/c19-15-9-14 (10-16 (20)17 (15)21)18 (23)13-3-1-12 (2-4-13)11-22-5-7-24-8-6-22/h1-4,9-10H,5-8,11H2 . This code provides a standard way to encode the compound’s molecular structure and is used in many chemical databases.Applications De Recherche Scientifique
1. Molecular Interaction Studies
4'-Morpholinomethyl-3,4,5-trifluorobenzophenone and its derivatives have been studied for their molecular interactions. For instance, research involving derivatives of 1,2,4-triazoles, including morpholinomethyl compounds, focused on characterizing different intermolecular interactions such as C–H⋯O, C–H⋯SC, and π⋯π interactions, important in understanding molecular behavior and design (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
2. Synthesis of Novel Compounds
The compound and its related structures have been utilized in the synthesis of novel chemical compounds. For example, N-Morpholinomethyl-5-lithiotetrazole was used to develop a method for preparing 5-(1-hydroxyalkyl)tetrazoles, demonstrating broad substrate scope and functional group tolerance in chemical synthesis (Alexakos & Wardrop, 2019).
3. Vasorelaxant Agents Development
Research into benzofuran-morpholinomethyl-pyrazoline hybrids, which include morpholinomethyl compounds, has led to the discovery of significant vasodilatation properties. These compounds have been evaluated for their potential as vasorelaxant agents (Hassan, Rahman, Saleh, & Jaleel, 2014).
4. Photophysical Characterization
The photophysical properties of compounds containing morpholinomethyl groups have been a subject of study. For instance, the photobehavior of certain benzophenone derivatives, including those with morpholinomethyl structures, was investigated to understand their behavior under different light conditions, which is crucial in fields like photopharmacology (Jornet, Tormos, & Miranda, 2011).
5. Antimicrobial Activities
Studies have been conducted on the antimicrobial properties of morpholinomethyl derivatives. For example, research on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline demonstrated good antimicrobial activity, highlighting the potential of these compounds in medical applications (Janakiramudu et al., 2017).
Propriétés
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2/c19-15-9-14(10-16(20)17(15)21)18(23)13-3-1-12(2-4-13)11-22-5-7-24-8-6-22/h1-4,9-10H,5-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUYHVFHTJGZCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642661 |
Source


|
| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Morpholinomethyl-3,4,5-trifluorobenzophenone | |
CAS RN |
898770-71-3 |
Source


|
| Record name | Methanone, [4-(4-morpholinylmethyl)phenyl](3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Morpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

